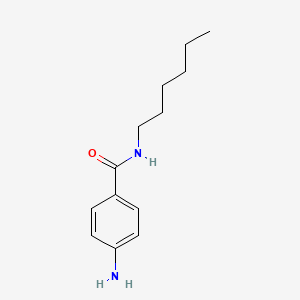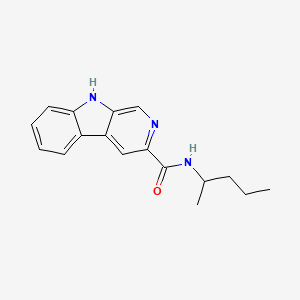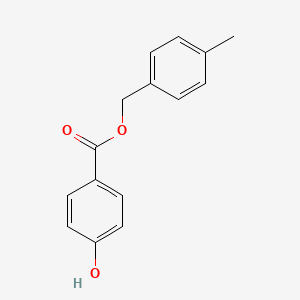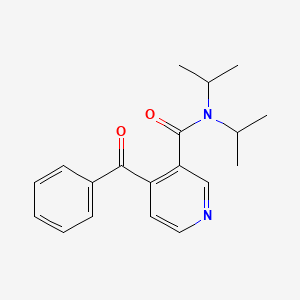![molecular formula C11H8O7 B14403198 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid CAS No. 89441-54-3](/img/structure/B14403198.png)
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid is an aromatic compound with a benzene ring substituted with a methoxy(oxo)acetyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid typically involves the acylation of benzene derivatives. One common method is the Friedel-Crafts acylation, where benzene reacts with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .
Scientific Research Applications
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in various chemical reactions, influencing biological pathways and processes. For example, the methoxy(oxo)acetyl group may interact with nucleophiles, while the carboxylic acid groups can form hydrogen bonds or ionic interactions .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: A benzene ring with two carboxylic acid groups in the ortho position.
Isophthalic acid: A benzene ring with two carboxylic acid groups in the meta position.
Terephthalic acid: A benzene ring with two carboxylic acid groups in the para position.
Uniqueness
2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid is unique due to the presence of the methoxy(oxo)acetyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
89441-54-3 |
|---|---|
Molecular Formula |
C11H8O7 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
2-(2-methoxy-2-oxoacetyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8O7/c1-18-11(17)8(12)7-5(9(13)14)3-2-4-6(7)10(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
MIYGCNLKTNTLFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium perchlorate](/img/structure/B14403115.png)
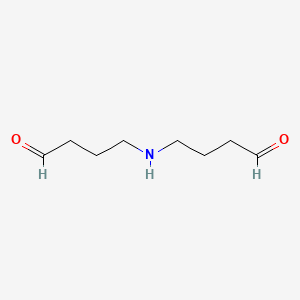
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)

![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)

